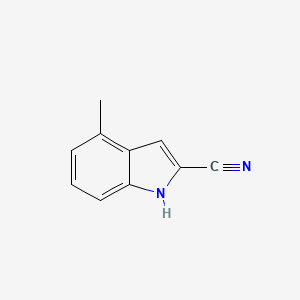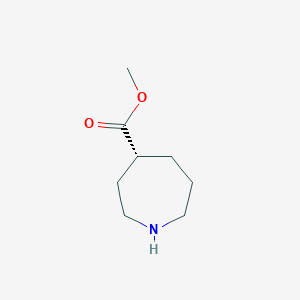
6-Methoxypyridazine-4-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxypyridazine-4-boronic Acid: is an organoboron compound with the molecular formula C5H7BN2O3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The boronic acid group is attached to the 4-position of the pyridazine ring, and a methoxy group is attached to the 6-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 6-Methoxypyridazine-4-boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are made by dehydrating boric acid with alcohols. The resulting boronic esters can then be hydrolyzed to yield the desired boronic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxypyridazine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and organohalides (e.g., aryl bromides, chlorides).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Methoxypyridazine-4-boronic Acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: They form reversible covalent bonds with the active site of enzymes, making them useful in drug design .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties, such as self-healing materials and sensors .
Wirkmechanismus
The mechanism of action of 6-Methoxypyridazine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium-halide complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the heterocyclic structure of 6-Methoxypyridazine-4-boronic Acid.
4-Pyridylboronic Acid: Similar in structure but without the methoxy group, which can influence reactivity and selectivity.
6-Methoxypyridazine: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Uniqueness: this compound is unique due to its combination of a boronic acid group and a methoxy-substituted pyridazine ring. This structure provides distinct reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C5H7BN2O3 |
|---|---|
Molekulargewicht |
153.93 g/mol |
IUPAC-Name |
(6-methoxypyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3,9-10H,1H3 |
InChI-Schlüssel |
QLLKWRJFNHJSKD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NN=C1)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)





![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)

![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)

![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)

![(1S,6S)-Spiro[4.4]nonane-1,6-diamine](/img/structure/B11920445.png)
